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4,5,5-trimethyl-2(5H)-furanone

Cat. No.: B2952553
CAS No.: 4182-41-6
M. Wt: 126.155
InChI Key: ULWRKJUYKWNTOW-UHFFFAOYSA-N
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Description

Academic Significance of the 2(5H)-Furanone Core Structure

The 2(5H)-furanone scaffold is a well-recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com Compounds containing this core structure have been isolated from various natural sources, including plants and marine organisms, and exhibit a broad spectrum of biological effects. mdpi.comresearchgate.net

The academic interest in 2(5H)-furanones is largely driven by their potential therapeutic applications. Research has identified derivatives with a wide array of activities, as detailed in the table below. researchgate.netnih.govmdpi.com

Biological ActivityDescription
Antimicrobial Effective against various Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Bacillus subtilis. nih.govmdpi.com Some derivatives also show antifungal properties. researchgate.net
Antitumor Certain furanones exhibit cytotoxic activity against various cancer cell lines, such as HeLa and MCF-7, by inhibiting key enzymes or blocking cell cycle phases. mdpi.comresearchgate.net
Anti-inflammatory The furanone structure is associated with anti-inflammatory effects. researchgate.net
Antiviral Derivatives have shown potential in combating viruses, including anti-HIV activity. researchgate.netnih.gov
Quorum Sensing Inhibition Halogenated furanones, in particular, are known to interfere with bacterial cell-to-cell communication (quorum sensing), which is crucial for processes like biofilm formation. unipi.itmdpi.com

The reactivity of the 2(5H)-furanone ring, characterized by a conjugated carbonyl group and a double bond, makes it a versatile building block in organic synthesis for creating more complex molecules. mdpi.comontosight.ai

Overview of Methylated 2(5H)-Furanone Isomers in Chemical Research

Methylation of the 2(5H)-furanone core at different positions leads to a variety of isomers, each with distinct physical and chemical properties. The position and number of methyl groups can significantly influence the molecule's steric and electronic characteristics, thereby altering its reactivity and biological activity. For instance, the substitution pattern can affect how the molecule interacts with biological targets.

Among the methylated isomers, 3,4,5-trimethyl-2(5H)-furanone and 3,5,5-trimethyl-2(5H)-furanone have been subjects of specific research interest.

3,4,5-Trimethyl-2(5H)-furanone , also known as trimethylbutenolide, has been identified in plant-derived smoke. researchgate.net Its most notable reported activity is as a seed germination inhibitor, where it can suppress the germination-promoting effects of other compounds. researchgate.net An efficient, high-yielding two-step synthesis for this compound has been developed, starting from 2,3-dimethylmaleic anhydride (B1165640), which facilitates its large-scale production for agrochemical research. acs.orgnih.govugent.be

3,5,5-Trimethyl-2(5H)-furanone is another isomer that has been studied for its potential biological activities. ontosight.ai Research into furanone derivatives suggests potential antimicrobial applications for compounds with this structural arrangement. ontosight.ai The placement of the gem-dimethyl group at the C5 position significantly influences the molecule's stability and interactions.

The table below summarizes the key properties of these two isomers.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Research Finding
3,4,5-Trimethyl-2(5H)-furanone Chemical structure of 3,4,5-Trimethyl-2(5H)-furanoneC₇H₁₀O₂ nih.gov126.15 nih.govActs as a seed germination inhibitor. researchgate.net
3,5,5-Trimethyl-2(5H)-furanone Chemical structure of 3,5,5-Trimethyl-2(5H)-furanoneC₇H₁₀O₂ nih.gov126.15 nih.govInvestigated for potential antimicrobial properties. ontosight.ai

Research Trajectory and Current Gaps Regarding 4,5,5-Trimethyl-2(5H)-Furanone

In stark contrast to its isomers, This compound is a compound for which there is a significant lack of published research. While its existence is documented in chemical databases, a thorough review of scientific literature reveals a notable absence of dedicated studies on its synthesis, properties, or biological activity.

Basic chemical information for the compound is available, as shown in the table below.

PropertyValue
Compound Name This compound
CAS Number 4182-41-6 chemicalbook.com
Molecular Formula C₇H₁₀O₂ chemsynthesis.com
InChIKey ULWRKJUYKWNTOW-UHFFFAOYAW chemsynthesis.com
Synonyms 4,5,5-trimethyl-furan-2-one

A synthetic route described for the related compound 3,4,5,5-tetramethyl-2(5H)-furanone involves the reaction of 2,3-dimethylmaleic anhydride with methyllithium, which could theoretically be adapted. acs.org However, specific experimental details or characterization data for this compound are not readily found in peer-reviewed literature.

This lack of information represents a clear research gap. The unique substitution pattern of this compound, with a methyl group at the C4 position and gem-dimethyl groups at C5, could confer novel chemical and biological properties compared to its better-studied isomers. Future research could focus on:

Developing and optimizing a synthetic route to produce the compound in sufficient quantities for study.

Characterizing its physicochemical properties (e.g., melting point, boiling point, spectral data).

Screening for biological activities, drawing inspiration from the known properties of other 2(5H)-furanone derivatives, such as antimicrobial, antitumor, or enzyme inhibitory effects.

The exploration of this compound offers a promising avenue for discovering new chemical entities with potentially valuable applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B2952553 4,5,5-trimethyl-2(5H)-furanone CAS No. 4182-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,5-trimethylfuran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-4-6(8)9-7(5,2)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWRKJUYKWNTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 5h Furanones

De Novo Ring Formation Strategies

De novo synthesis provides fundamental access to the 2(5H)-furanone scaffold. These methods involve constructing the lactone ring from simpler, non-cyclic starting materials through carefully orchestrated reaction sequences.

Nucleophilic Addition and Subsequent Cyclization Protocols

A highly effective and straightforward method for synthesizing substituted 2(5H)-furanones, such as 3,4,5-trimethyl-2(5H)-furanone, involves a two-step process starting from a suitable anhydride (B1165640) derivative. This protocol leverages the reactivity of the anhydride for nucleophilic attack, followed by a reduction and cyclization cascade.

A notable example is the synthesis of the seed germination inhibitor 3,4,5-trimethyl-2(5H)-furanone from 2,3-dimethylmaleic anhydride. nih.gov The synthesis proceeds via two key steps:

Nucleophilic Addition: 2,3-dimethylmaleic anhydride is treated with a methylating agent, such as methyllithium. The organometallic reagent performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a keto-carboxylate intermediate.

Reduction and Cyclization: The intermediate is then subjected to reduction, typically using a hydride reagent like sodium borohydride. This step reduces the ketone to a secondary alcohol, which then undergoes spontaneous intramolecular cyclization (lactonization) to yield the final 3,4,5-trimethyl-2(5H)-furanone product. nih.gov

This high-yielding and direct approach is suitable for large-scale preparation of the target compound. nih.gov

Starting MaterialReagentsKey StepsProduct
2,3-Dimethylmaleic anhydride1. Methyllithium 2. Sodium borohydrideNucleophilic addition, Reduction, Cyclization3,4,5-Trimethyl-2(5H)-furanone

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for forming the 2(5H)-furanone ring, where a single molecule containing all the necessary atoms is induced to form the cyclic structure. This can be achieved through various reaction pathways.

One general approach involves the acid-catalyzed cyclization of a δ-hydroxy acid. The hydroxyl group acts as an internal nucleophile, attacking the carboxylic acid's carbonyl carbon. This process, involving protonation of the carbonyl, nucleophilic attack by the hydroxyl group, and subsequent dehydration, results in the formation of the stable five-membered lactone ring. youtube.com

More complex intramolecular cyclizations have also been developed. For instance, 4-phosphorylated 5-hydroxyhexa-2,3-dienoates can undergo electrophilic cyclization to yield 5-phosphoryl-furan-2(5H)-ones. researchgate.net Another innovative method involves the ring expansion of functionalized cyclobutenones. Acid-catalyzed decomposition of 4-hydroxycyclobutenones bearing a diazo group can lead to the formation of a 2(5H)-furanone via ring opening and recyclization. acs.org

Condensation-Based Syntheses

Condensation reactions provide another route to the furanone core, typically involving the formation of a key carbon-carbon bond to facilitate subsequent cyclization. An aldol condensation approach has proven effective for the synthesis of 4-indolylfuranones. acs.org This strategy involves the reaction of an α-acyloxyketone with an arylacetic acid to form a ketoester intermediate. Subsequent treatment of this intermediate with a base, such as sodium hydride, induces an intramolecular aldol-type condensation to form the furanone ring. acs.org

The choice of reaction conditions in these condensation pathways can be critical. For example, in the synthesis of certain indolylfuranones, using sodium hydride in an inert atmosphere favors the formation of the desired furanone, while using a different base like DBU in the presence of air can lead to the corresponding maleic anhydride. acs.org This highlights the delicate control required in condensation-based routes to achieve the desired heterocyclic product.

Stereoselective and Regioselective Approaches to Substituted 2(5H)-Furanones

Beyond the initial formation of the furanone ring, significant research has focused on methods to introduce substituents with precise control over their spatial arrangement (stereochemistry) and position on the ring (regiochemistry).

Control of Stereochemistry in Furanone Synthesis

Achieving stereochemical control is crucial, particularly for the synthesis of biologically active molecules. One primary strategy involves the use of chiral starting materials or auxiliaries. For example, optically active 2(5H)-furanone derivatives have been synthesized by reacting mucochloric or mucobromic acids with chiral alcohols like l-menthol and l-borneol. mdpi.com The chirality from the alcohol is transferred to the furanone product, resulting in stereochemically pure compounds. mdpi.comnih.gov

Photochemical reactions can also be influenced by existing stereochemistry. In the photoreaction of chiral 2(5H)-furanones with unsymmetrical alkynes, the stereochemistry of the starting furanone can direct the geometry of the resulting cycloadducts. nih.gov

Directed Functionalization at Specific Ring Positions

Regioselective reactions allow for the functionalization of a specific atom within the 2(5H)-furanone ring, which is essential for building molecular complexity and tuning biological activity. Halogenated 2(5H)-furanones are particularly versatile substrates for these transformations.

The thiolation of 3,4-dihalo-5-alkoxy-2(5H)-furanones in the presence of a base is a highly regioselective process. The reaction with aromatic thiols proceeds selectively to afford 4-thiosubstituted products, where the thiol group displaces the halogen at the C4 position. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions also offer excellent regiocontrol. The reaction of 3,4-dibromo-2(5H)-furanone with aryl(trialkyl)stannanes in the presence of a palladium catalyst and an arsenic-based ligand results in the regioselective substitution at the C4 position, yielding 4-aryl-3-bromo-2(5H)-furanones. unipi.it This selective functionalization provides a powerful tool for creating diverse furanone derivatives.

Furanone SubstrateReagentsPosition of FunctionalizationProduct Type
3,4-Dihalo-5-alkoxy-2(5H)-furanoneAryl thiol, TriethylamineC44-Thiosubstituted-2(5H)-furanone
3,4-Dibromo-2(5H)-furanoneAryl(trialkyl)stannane, Pd catalystC44-Aryl-3-bromo-2(5H)-furanone

Synthesis of Complex 2(5H)-Furanone Derivatives

The synthesis of complex 2(5H)-furanone derivatives often involves the strategic introduction of functional groups onto the furanone core. Advanced methodologies have been developed to prepare functionalized 4-amino-2(5H)-furanones, utilize halogenated 2(5H)-furanones as versatile synthetic intermediates, and form imino-2,5-dihydrofuran analogues.

Preparation of Functionalized 4-Amino-2(5H)-Furanones

The introduction of an amino group at the C-4 position of the 2(5H)-furanone ring is a key strategy for creating derivatives with potential biological activity. One common approach begins with mucohalogen acids. For instance, 4-amino-5-hydroxy-2(5H)-furanones can be prepared in a one-step synthesis from mucohalogen acids by reacting them with various amines under reflux in toluene with a catalytic amount of sulfuric acid nih.gov. This method provides a direct route to a range of N-substituted derivatives.

A solid-phase synthesis approach has also been developed for the combinatorial construction of 4-amino-5-hydroxy-2(5H)-furanone libraries. In this method, halogenated 5-hydroxy-Δ²-butenolide building blocks are attached to a scavenger isocyanate resin via a carbamate linkage. Subsequent reaction with a diverse set of amines leads to the formation of resin-bound 4-amino-5-hydroxy-butenolides, which are then cleaved from the resin to yield the final products scienceasia.org.

Another synthetic route involves the use of azido intermediates. For example, 3,4,5-trichloro-2(5H)-furanone reacts with sodium azide, leading to the substitution of the chlorine atom at the C-4 position with an azido group. When an excess of sodium azide is used, the C-5 chlorine is also replaced. The resulting 4,5-diazido derivative can then be reduced, for instance with stannous chloride (SnCl₂), to yield an amino-substituted product, in this case, 2-amino-3-chloromaleimide through a ring transformation nih.govmdpi.com. The Staudinger reaction, which involves the reaction of an azide with a phosphine, presents a mild method for the reduction of azides to amines and is a viable alternative for this transformation wikipedia.orgorganic-chemistry.org.

Starting MaterialReagentsProductReference
Mucohalogen acids (e.g., mucobromic acid)Amines, Toluene, H₂SO₄ (cat.)4-Amino-5-hydroxy-2(5H)-furanones nih.gov
Halogenated 5-hydroxy-Δ²-butenolidesIsocyanate resin, Amines, TFASubstituted 4-amino-5-hydroxy-2(5H)-furanones scienceasia.org
3,4,5-Trichloro-2(5H)-furanone1. NaN₃ 2. SnCl₂2-Amino-3-chloromaleimide nih.govmdpi.com

Synthesis of Halogenated 2(5H)-Furanones as Synthetic Intermediates

Halogenated 2(5H)-furanones, particularly 3,4-dihalo-5-hydroxy-2(5H)-furanones, are highly reactive molecules that serve as versatile intermediates in organic synthesis nih.gov. The presence of labile halogen atoms at the C-3 and C-4 positions allows for a variety of nucleophilic substitution reactions, making them valuable precursors for a wide range of furanone derivatives.

These dihalogenated furanones can undergo reactions with various nucleophiles. For instance, they react with phenols and their derivatives in the presence of a promoter to yield 5-phenoxy derivatives nih.gov. Thiophenols also react with 3,4-dihalo-2(5H)-furanones, typically in the presence of a base like triethylamine, to afford 4- or 5-thioaryl derivatives through an addition-elimination mechanism mdpi.com. Furthermore, 5-alkoxy-3,4-dihalo-2(5H)-furanones can be thiolated in a highly regioselective manner to give 4-thiosubstituted products nih.gov.

The versatility of these halogenated intermediates extends to the formation of carbon-carbon bonds. For example, 3,4-dibromo- and 3,4-dichloro-2(5H)-furanones can participate in Knoevenagel condensation reactions with compounds containing an active hydrogen atom in the presence of a Lewis acid, leading to C-5 substituted products nih.gov. They are also key precursors in the synthesis of more complex molecules. A notable example is the synthesis of the anti-inflammatory agent rofecoxib, which has been prepared via a Suzuki coupling reaction of 3,4-dibromo-2(5H)-furanone with arylboronic acids mdpi.com.

The halogen atoms also facilitate the introduction of other functionalities. As mentioned previously, reaction with sodium azide introduces an azido group, which can then be converted to an amino group nih.govmdpi.com. The reactivity of these intermediates is summarized in the following table.

Halogenated FuranoneReagent/Reaction TypeProduct TypeReference
3,4-Dihalo-2(5H)-furanone derivativesPhenols5-Phenoxy derivatives nih.gov
3,4-Dihalo-2(5H)-furanone derivativesThiophenols4- or 5-Thioaryl derivatives mdpi.com
5-Alkoxy-3,4-dihalo-2(5H)-furanonesAromatic thiols4-Arylsulfanyl derivatives nih.gov
3,4-Dibromo-2(5H)-furanoneArylboronic acids (Suzuki coupling)3,4-Diaryl-2(5H)-furanones mdpi.com
3,4,5-Trichloro-2(5H)-furanoneSodium azide4-Azido-2(5H)-furanone derivatives nih.govmdpi.com

Formation of Imino-2,5-dihydrofuran Analogues and Related Heterocycles

Imino-2,5-dihydrofurans are structural analogues of 2(5H)-furanones where the exocyclic oxygen of the lactone is replaced by a nitrogen-containing group. These compounds are of interest due to their chemical reactivity and potential biological activities. Several synthetic methods have been developed for their preparation and for the synthesis of related heterocyclic systems.

One approach involves the modification of pre-existing 2-imino-2,5-dihydrofurans. For example, new N-substituted 2-imino-2,5-dihydrofurans can be synthesized from readily available 2-imino-2,5-dihydrofuran-3-carboxamides by studying their interactions with primary amines researchgate.net.

Another strategy for the synthesis of related structures involves the reaction of cyclic carbinol amides with triflic anhydride. This reaction proceeds under mild conditions and is thought to involve the formation of an imino dihydrofuran intermediate. The initial iminium ion, derived from the hydroxy pyrrolidinone, undergoes ring-opening to produce an imino triflate. Subsequent cyclization of this electrophilic imine with the oxygen of the adjacent carbonyl group leads to the imino dihydrofuran, which can then react further to yield substituted furans nih.gov. This demonstrates the role of imino dihydrofurans as reactive intermediates in the formation of other heterocyclic systems.

The synthesis of 2-imino-2,5-dihydrofurans is a subject of ongoing research, with various methods being explored to access this class of compounds and their derivatives .

PrecursorKey Reaction/IntermediateProductReference
2-Imino-2,5-dihydrofuran-3-carboxamidesReaction with primary aminesN-substituted 2-imino-2,5-dihydrofurans researchgate.net
Cyclic carbinol amidesReaction with triflic anhydride via an imino dihydrofuran intermediateα-(Trifluoromethyl)sulfonamido-substituted furans nih.gov

Chemical Reactivity and Transformation Pathways of 2 5h Furanone Systems

Nucleophilic and Electrophilic Reactions on the Furanone Ring

The electronic characteristics of the 2(5H)-furanone ring render it susceptible to attack by both nucleophiles and electrophiles at distinct positions. The conjugated system, encompassing the carbonyl group and the double bond, is the primary site of reactivity, while substituents on the ring can also participate in or influence chemical transformations.

The α,β-unsaturated lactone system in 2(5H)-furanones presents two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4) of the double bond. This dual reactivity allows for both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (Michael addition) reactions. libretexts.org The outcome of a nucleophilic attack is often dependent on the nature of the nucleophile, the reaction conditions, and the substitution pattern of the furanone ring. nih.gov

Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group, leading to the formation of lactols which may undergo subsequent reactions. In contrast, softer nucleophiles, including enolates, amines, and thiols, typically undergo 1,4-conjugate addition to the β-carbon. nih.govwikipedia.org This reaction is a cornerstone in the functionalization of the furanone ring, enabling the introduction of a wide variety of substituents at the C4 position. The electrophilicity of the α,β-unsaturated lactone system is a key determinant of its reactivity in Michael additions. nih.gov

The reactivity of these centers can be modulated by the presence of substituents. For instance, electron-withdrawing groups on the ring can enhance the electrophilicity of the conjugated system, thereby facilitating nucleophilic attack. Conversely, electron-donating groups may decrease reactivity.

The introduction of labile groups, such as halogens or hydroxyls, onto the 2(5H)-furanone ring significantly expands its synthetic utility by providing handles for nucleophilic substitution reactions. Halogenated 2(5H)-furanones, in particular, are versatile intermediates. The halogen atoms, especially at the C3 and C4 positions, are susceptible to displacement by a variety of nucleophiles. nih.govmdpi.com

Studies on compounds like mucochloric and mucobromic acid have demonstrated that the reactivity of the halogen substituents is position-dependent. mdpi.com Nucleophilic attack can occur at C3, C4, or C5, depending on the substrate and the reaction conditions. nih.gov For example, reactions with amines, thiols, and alkoxides can lead to the selective replacement of one or more halogen atoms, providing access to a diverse range of substituted furanones. nih.govnih.gov

NucleophilePosition of Substitution on Halogenated 2(5H)-FuranoneProduct TypeReference
AminesC4, C5Amino-substituted furanones nih.gov
ThiolsC4Thioether-substituted furanones nih.gov
AzideC4, C5Azido-substituted furanones mdpi.com
PhenolsC5Phenoxy-substituted furanones nih.gov

Advanced Organic Transformations and Mechanistic Insights

Beyond simple additions and substitutions, the 2(5H)-furanone scaffold can participate in more complex and mechanistically intricate transformations. These reactions are crucial for the construction of novel molecular architectures and for probing the fundamental reactivity of this heterocyclic system.

Aldol-type condensation reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. libretexts.orgwikipedia.org In the context of furanone chemistry, this can involve the reaction of an enolate derived from a furanone or the reaction of a nucleophile with a carbonyl-containing substituent on the furanone ring. For instance, a 2,5-dialkyl-dihydro-3(2H)-furanone can undergo an aldol condensation with an aldehyde under basic conditions. google.com While the term "Crotonic Condensation" specifically refers to the dehydration of the initial aldol adduct, the underlying principles of aldol addition are broadly applicable. libretexts.org

Michael additions are a key reaction for α,β-unsaturated carbonyl compounds, including 2(5H)-furanones. wikipedia.orgresearchgate.net The presence of a cyano group at the C3 position, as in the hypothetical 3-cyano-4,5,5-trimethyl-2(5H)-furanone, would significantly activate the double bond towards conjugate addition due to the electron-withdrawing nature of the nitrile. This would make the C4 position highly electrophilic and susceptible to attack by a wide range of Michael donors. The cyano group plays a crucial role in stabilizing the intermediate enolate formed after the initial nucleophilic attack.

Reaction TypeReactantsKey FeaturesReference
Aldol Condensation2,5-dimethyl-dihydro-3(2H)-furanone and acetaldehydeBase-catalyzed C-C bond formation at the α-carbon. google.com
Michael Additionα,β-unsaturated furanone and a nucleophile (e.g., enolate, amine)1,4-conjugate addition to the β-carbon. wikipedia.orgresearchgate.net

The 2(5H)-furanone ring is not static and can undergo a variety of transformations and rearrangements to yield other heterocyclic or acyclic structures. These reactions are often triggered by specific reagents or reaction conditions and can lead to significant increases in molecular complexity. For example, reaction with bifunctional nucleophiles like hydrazine can lead to ring opening and subsequent recyclization to form new heterocyclic systems such as 4,5-dihalogeno-3(2H)-pyridazinones. nih.govmdpi.com Similarly, treatment with ammonia or primary amines can result in the formation of 1H-pyrrol-2(5H)-one derivatives. mdpi.comresearchgate.net

The conversion of 2(5H)-furanones to other synthetically valuable lactone derivatives is also an important transformation. The synthesis of α-methylene lactones, a structural motif present in many biologically active natural products, can be achieved from saturated lactones through an aldol condensation with formaldehyde, followed by dehydration. nih.gov While direct epoxidation of the double bond in 4,5,5-trimethyl-2(5H)-furanone can be challenging due to the electron-deficient nature of the alkene, specialized methods for the epoxidation of α,β-unsaturated carbonyl compounds could potentially be applied. Alternatively, multi-step sequences involving initial reduction of the double bond followed by functionalization and ring closure could be envisioned.

The synthesis of derivatives of 2(5H)-furanones is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). By systematically modifying the substituents on the furanone ring, it is possible to optimize the biological activity and pharmacokinetic properties of a lead compound. nih.gov

A notable example is the synthesis of N-acyl-3-amino-5H-furanone derivatives as analogues of N-acyl homoserine lactones, which are involved in bacterial quorum sensing. nih.gov In these studies, various acyl chains were attached to the 3-amino group of the furanone core, and the effect of these modifications on the inhibition of quorum sensing was evaluated. nih.gov The introduction of halogen atoms at the C4 position was also investigated, revealing that these halogenated counterparts were significantly more active. nih.gov This highlights how derivatization at multiple positions can be used to fine-tune biological activity. Such SAR studies are crucial for the development of new therapeutic agents based on the 2(5H)-furanone scaffold. nih.govnih.gov

Chemical Derivatization for Analytical Characterization

In the analytical study of 2(5H)-furanone systems, such as this compound, chemical derivatization is a critical step to improve their analytical properties for techniques like gas chromatography (GC) and mass spectrometry (MS). Derivatization aims to modify the functional groups of the analyte to increase its volatility, thermal stability, and detectability. For 2(5H)-furanones, the primary targets for derivatization are the carbonyl group and any active hydrogens, which can enhance their chromatographic behavior and provide more informative mass spectra.

Strategies for Enhanced Chromatographic Behavior (e.g., PFBHA derivatization)

The inherent polarity of 2(5H)-furanones can lead to poor peak shapes and tailing in gas chromatography. To overcome these issues, derivatization strategies are employed to create less polar and more volatile derivatives.

One prominent strategy for carbonyl-containing compounds is derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent reacts with the ketone or aldehyde functionality to form an oxime derivative. Although direct studies on this compound are not extensively detailed, the reactivity of the carbonyl group in the furanone ring makes it a suitable candidate for this derivatization. The resulting PFBHA-oxime derivatives are significantly more volatile and exhibit improved chromatographic resolution. Furthermore, the pentafluorobenzyl group introduces a highly electronegative element, making the derivative particularly sensitive to electron capture detection (ECD) in GC.

The reaction with PFBHA is advantageous as it is generally quantitative and the resulting derivatives are thermally stable, which is crucial for GC analysis. The derivatization is typically carried out by reacting the analyte with PFBHA in a suitable solvent at a controlled pH and temperature. For instance, the derivatization of carbonyls with PFBHA can be performed at 60°C for 30 minutes.

Another approach to enhance chromatographic behavior is through silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with a trimethylsilyl (TMS) group. nih.gov While this compound itself does not have active hydrogens, related hydroxy-furanones are excellent candidates for silylation. For example, the mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) has been successfully derivatized to its trimethylsilyl derivative for GC-MS analysis. nih.gov This process significantly improves the volatility and thermal stability of the analyte.

Derivatization StrategyReagentTarget Functional GroupBenefits for Chromatography
PFBHA Derivatization O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamineCarbonylIncreased volatility, Improved peak shape, Enhanced ECD response
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl (in related compounds)Increased volatility, Increased thermal stability
Alkylation (Esterification) Butyl alcoholsCarboxyl (in ring-opened forms)Increased volatility, Improved peak shape

Derivatization for Mass Spectrometric Analysis (e.g., alkylation, arylation)

Derivatization is not only beneficial for chromatography but also for mass spectrometric analysis. The derivatized molecules can produce more characteristic and structurally informative mass spectra, aiding in identification and quantification.

Alkylation is a common derivatization technique that involves the introduction of an alkyl group. For 2(5H)-furanones, this can be particularly relevant if the lactone ring is susceptible to opening under certain conditions to form a hydroxy carboxylic acid. The resulting carboxylic acid can then be esterified, a form of alkylation, to increase volatility and produce characteristic mass spectral fragmentation patterns. For instance, the mutagen MX has been derivatized with various butyl alcohols, with sec-butanol providing significantly lower detection limits in GC/MS analysis. nih.gov

Arylation , the introduction of an aryl group, can also be considered. While often used in synthesis to create 4-aryl-substituted 2(5H)-furanones, the principles can be adapted for analytical derivatization. researchgate.net Aryl derivatives can provide distinct mass spectral fragmentation patterns that are useful for structural elucidation. The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with arenes in the presence of an acid catalyst to form 5-aryl-substituted derivatives demonstrates the feasibility of such reactions. nih.gov

The mass increase upon derivatization can also be advantageous in mass spectrometry. For example, a brominated furanone was shown to covalently modify a protein, and the mass increase of 229 Da, corresponding to the addition of the furanone molecule with the loss of a bromide ion, was clearly identified by mass spectrometry. nih.gov This highlights how the specific mass of the derivatizing agent can be used to confirm the presence and structure of the analyte.

The fragmentation patterns of derivatized furanones in the mass spectrometer are crucial for their identification. Studies on the mass spectrometry of various 3(2H)-furanones have helped in proposing general fragmentation pathways, which are essential for identifying unknown derivatives. imreblank.ch

Derivatization TechniqueReagent TypePotential Application to 2(5H)-FuranonesBenefits for Mass Spectrometry
Alkylation (Esterification) Alcohols (e.g., Butanols)Derivatization of ring-opened hydroxy carboxylic acid formCharacteristic fragmentation patterns, Lower detection limits
Arylation ArenesIntroduction of an aryl group to the furanone ringDistinct fragmentation patterns for structural elucidation
Silylation Silylating agents (e.g., BSTFA)Derivatization of related hydroxy-furanonesInformative mass spectra of TMS derivatives

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic compounds. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a detailed molecular structure can be assembled.

While specific experimental spectra for 4,5,5-trimethyl-2(5H)-furanone are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its chemical structure and established spectroscopic principles.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to be relatively simple, showing three distinct signals corresponding to the three types of protons in the molecule. The vinylic proton at the C3 position would appear as a singlet in the olefinic region. The methyl group attached to the C4 position would also produce a singlet, as would the two magnetically equivalent methyl groups at the C5 position.

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C3-H~5.8 - 6.2Singlet (s)1H
C4-CH₃~1.8 - 2.1Singlet (s)3H
C5-(CH₃)₂~1.3 - 1.5Singlet (s)6H

Carbon-¹³ (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display seven signals, one for each unique carbon atom in the structure. The carbonyl carbon (C2) of the lactone is expected at the lowest field (most deshielded), while the sp²-hybridized carbons of the double bond (C3 and C4) would appear in the olefinic region. The quaternary C5 carbon, bonded to two methyl groups and the ring oxygen, would be found further upfield, followed by the three methyl carbons.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (C=O)~170 - 175
C4 (C=C)~150 - 160
C3 (C=C)~115 - 125
C5 (Quaternary)~85 - 95
C4-CH₃~10 - 15
C5-(CH₃)₂~25 - 30

The determination of stereochemistry using NMR is primarily based on the analysis of spin-spin coupling constants (J-values) between adjacent protons. The magnitude of these couplings, particularly the vicinal coupling constant (³JHH), is dependent on the dihedral angle between the protons, a relationship described by the Karplus equation.

For the specific molecule this compound, this analysis is not applicable as the molecule is achiral and contains no adjacent, non-equivalent protons that would exhibit spin-spin coupling. The vinylic proton at C3 has no neighboring protons, resulting in a singlet. However, in related furanone derivatives that do possess stereocenters or adjacent protons, NMR coupling constants are an indispensable tool. For example, in substituted furanone rings, the coupling constant between protons on adjacent carbons can help establish their relative cis or trans orientation. A larger J-value typically indicates a trans (or anti-periplanar) relationship, while a smaller J-value suggests a cis (or syn-clinal) configuration. oup.commagritek.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₇H₁₀O₂. The theoretical exact mass for this formula is 126.06808 Da. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be able to measure the mass of the molecular ion with sufficient accuracy to confirm this specific elemental composition, distinguishing it from other potential formulas that have the same nominal mass. acs.orgnih.gov

Gas chromatography coupled with mass spectrometry is a benchmark technique for the separation, identification, and quantification of volatile compounds in complex mixtures. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer, which acts as a detector.

For this compound, the mass spectrum would show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 126. Subsequent fragmentation would produce a characteristic pattern of daughter ions. Predicted key fragmentations include the loss of a methyl group (CH₃•) to yield an ion at m/z 111, and cleavage of the lactone ring, which could lead to the formation of a stable acylium ion at m/z 43 ([CH₃CO]⁺).

Tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for analyzing trace amounts of a compound in a complex matrix. imreblank.ch This technique involves selecting the molecular ion or a characteristic fragment ion (the precursor ion) and subjecting it to further fragmentation to generate product ions. The specific transition from a precursor ion to a product ion can be monitored, creating a highly selective analytical method that minimizes interference from other co-eluting compounds. imreblank.ch

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The structure of this compound contains several distinct functional groups that give rise to a characteristic IR spectrum.

The most prominent feature would be the strong absorption band from the carbonyl (C=O) group of the α,β-unsaturated lactone, expected in the range of 1740-1780 cm⁻¹. Other key absorptions include the C=C double bond stretch, C-H stretches for both vinylic and aliphatic protons, and the C-O bond stretches within the lactone ring.

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O Stretchα,β-Unsaturated Lactone1740 - 1780Strong
C=C StretchAlkene1640 - 1680Medium
=C-H StretchVinylic3010 - 3050Medium
-C-H StretchAliphatic (Methyl)2850 - 2990Medium-Strong
C-O StretchLactone Ether1000 - 1300Strong

Computational and Theoretical Studies of 2 5h Furanone Compounds

Electronic Structure and Molecular Orbital Theory

Understanding the electronic characteristics of 2(5H)-furanones is fundamental to predicting their chemical behavior. Molecular orbital theory, particularly through the application of Density Functional Theory (DFT), offers profound insights into the distribution of electrons and the nature of chemical bonds within these molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculation

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. core.ac.ukijariie.com A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net For 2(5H)-furanone and its derivatives, DFT methods, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and torsional angles with high accuracy. core.ac.uk

Once the optimized geometry is obtained, the same DFT level of theory can be used to calculate the total electronic energy of the molecule. This energy is a critical parameter for comparing the stability of different isomers or conformers. For instance, theoretical calculations have been used to show that 2(5H)-furanone isomers are more stable than their 2(3H)-furanone counterparts by approximately 24.5 kJ/mol. bibliomed.org These calculations are essential for understanding reaction thermodynamics and predicting the feasibility of chemical transformations. researchgate.netnih.gov

HOMO-LUMO Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity and stability. mdpi.com A small energy gap suggests that the molecule can be easily excited, making it more reactive. Conversely, a large energy gap implies higher stability and lower chemical reactivity. mdpi.com For furanone derivatives, DFT calculations are used to determine the energies of these frontier orbitals. nih.govtandfonline.com This analysis helps predict how these molecules will interact with electrophiles or nucleophiles and provides a rationale for their observed biological activities. nih.govresearchgate.net For example, a lower LUMO energy in a series of halogenated 2(5H)-furanones has been strongly correlated with higher mutagenic activity, indicating greater electrophilicity. researchgate.net

Reaction Mechanism Elucidation using Quantum Chemical Methods

Quantum chemical methods are indispensable for mapping the intricate pathways of chemical reactions. They allow chemists to visualize transition states, calculate activation energies, and understand the factors controlling selectivity.

Among the various quantum chemical tools, semi-empirical methods like Austin Model 1 (AM1) offer a computationally less expensive alternative to DFT, making them suitable for larger molecular systems. wikipedia.orguni-muenchen.deuomustansiriyah.edu.iq AM1 is a formulation based on the Neglect of Diatomic Differential Overlap (NDDO) approximation that simplifies the calculation of electron repulsion integrals while being parameterized to reproduce experimental data like heats of formation. wikipedia.orguni-muenchen.denih.gov Although it can overestimate reaction barriers in some cases, the AM1 method and its successors (like PM3 and PM7) are valuable for generating initial reaction pathways and qualitatively understanding reaction mechanisms before applying more computationally intensive methods. nih.gov

Molecular Modeling and Dynamics in Intermolecular Interactions

Many of the biological functions of furanone derivatives stem from their ability to interact with proteins. Molecular modeling and simulation techniques are vital for exploring these interactions at an atomic level.

Ligand-Protein Docking for Furanone Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand), such as a furanone derivative, when bound to a larger molecule, typically a protein receptor. ijper.orgresearchgate.net The process involves sampling a vast number of possible conformations and positions of the ligand within the protein's binding site and then using a scoring function to rank them. ijper.org This method is instrumental in structure-based drug design for identifying potential lead compounds and understanding their binding interactions. researchgate.net

Numerous studies have employed molecular docking to investigate the interaction of furanone derivatives with various biological targets. For instance, furan-azetidinone hybrids have been docked into the active sites of E. coli enzymes like dihydrofolate reductase and enoyl reductase to predict their potential as antibacterial agents. ijper.org Similarly, marine-derived furanones have been docked into quorum-sensing receptors (LasR, RhlR, PqsR) of Pseudomonas aeruginosa to elucidate their mechanism of action as anti-biofilm agents. nih.gov The docking scores provide an estimate of the binding affinity, helping to prioritize which derivatives to synthesize and test experimentally. ijper.orgijpsr.com

Table 1: Molecular Docking Scores of Selected Furanone Derivatives Against Bacterial Protein Targets.
Furanone DerivativeProtein TargetOrganismDocking Score (kcal/mol)Reference
Halogenated Furanone (CMP7)LasRPseudomonas aeruginosa-8.0 nih.gov
Non-halogenated Furanone (CMP10)LasRPseudomonas aeruginosa-4.8 nih.gov
Furan-Azetidinone Hybrid (4e)Enoyl ReductaseEscherichia coli-9.195 (GlideScore) ijper.org
Furan-Azetidinone Hybrid (4d)Enoyl ReductaseEscherichia coli-9.039 (GlideScore) ijper.org

Simulation of Binding Affinities and Thermodynamic Parameters

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govgithub.io MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the role of solvent molecules, and the stability of key interactions. github.io

MD simulations are frequently used to refine the results of molecular docking and to calculate binding free energies, which are more accurate predictors of binding affinity than docking scores. mdpi.com For example, a 200-nanosecond MD simulation was performed on marine-derived furanones docked into quorum-sensing receptors. nih.gov This simulation provided insights into the stability of the complex, the persistence of hydrogen bonds, and the contribution of individual residues to the binding energy. nih.gov Such simulations can also be used to compute important thermodynamic parameters, providing a deeper understanding of the driving forces behind molecular recognition and inhibition. nih.govnih.govresearchgate.net

Biosynthesis and Natural Occurrence of 2 5h Furanone Metabolites

Distribution of 2(5H)-Furanone Skeletons in Nature

The 2(5H)-furanone core structure is a recurring motif in a variety of natural products across different biological kingdoms. These compounds exhibit significant structural diversity, arising from different substitution patterns on the furanone ring. This widespread distribution underscores the versatility of the 2(5H)-furanone scaffold in natural product biosynthesis.

Occurrence in Plant Secondary Metabolites

Several 2(5H)-furanone derivatives have been identified as important secondary metabolites in plants, contributing to their flavor and aroma profiles. For instance, three closely related 4-hydroxy-3(2H)-furanones are key flavor compounds in a range of cooked foodstuffs and are also found in fruits like strawberries, raspberries, and pineapples. nih.gov The biosynthesis of ascorbic acid (vitamin C), a vital plant metabolite, proceeds through a 2(5H)-furanone intermediate, specifically 5-(1,2-dihydroxyethyl)-3,4-dihydroxy-2(5H)-furanone. nih.gov Another example is erythroascorbic acid, found in yeast, which has the structure 5-hydroxymethyl-3,4-dihydroxy-2(5H)-furanone. nih.gov

Plant-derived 2(5H)-FuranoneCommon Name/Flavor Association
5-(or 2)-ethyl-2-(or 5)-methyl-4-hydroxy-3(2H)-furanoneFound in fruits and contributes to cooked food flavors.
5-(1,2-dihydroxyethyl)-3,4-dihydroxy-2(5H)-furanoneAscorbic Acid (Vitamin C)
5-hydroxymethyl-3,4-dihydroxy-2(5H)-furanoneErythroascorbic Acid

Presence in Marine Organisms (e.g., Delisea pulchra)

The marine environment is a rich source of unique and potent natural products. The red seaweed Delisea pulchra is a notable example, producing a range of brominated furanones. nih.govmdpi.com These halogenated furanones are believed to play a crucial role in the chemical defense of the seaweed. nih.gov For instance, they can deter colonization by bacteria and grazing by marine herbivores. nih.gov A specific example is (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, which has been synthesized and studied for its biological activity. psu.edu

Marine OrganismExample of 2(5H)-Furanone
Delisea pulchraBrominated furanones
Delisea pulchra(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone

Enzymatic Pathways and Proposed Biosynthetic Routes for Furanones

The biosynthesis of the 2(5H)-furanone core is diverse, reflecting the varied structures of these natural products. In plants and yeast, the biosynthesis of ascorbic acid and erythroascorbic acid from sugars has been characterized at the enzymatic level. nih.gov For many other furanones, particularly those contributing to flavor and aroma, the biosynthetic pathways are less clear. It is suggested that some are formed through the Maillard reaction between sugars and amino acids during heating. nih.gov For example, emoxyfuranone and sotolon, which contribute to meaty and spicy flavors, are thought to be produced spontaneously from amino acids like threonine and 4-hydroxy-L-leucine. nih.gov

Roles in Biological Systems (e.g., as chemical signals in quorum sensing)

2(5H)-Furanones play significant roles in various biological processes, most notably in chemical communication. One of the most well-studied functions is their ability to interfere with bacterial quorum sensing. nih.govresearchgate.netsigmaaldrich.com Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is often mediated by signaling molecules such as N-Acylhomoserine lactones (AHLs).

Furanones, particularly the brominated derivatives from Delisea pulchra, can act as antagonists of AHL signaling. nih.gov They are thought to mimic the structure of AHLs and competitively bind to their receptors, thereby disrupting quorum sensing-regulated processes like biofilm formation and virulence factor production. nih.govnih.gov This has led to significant interest in furanones as potential anti-biofouling and anti-virulence agents. nih.govresearchgate.netsigmaaldrich.com For example, 2(5H)-furanone has been shown to inhibit biofilm formation in various bacteria. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4,5,5-trimethyl-2(5H)-furanone, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Lewis Acid-Promoted Cyclization : Utilize α,β-unsaturated ketones with Lewis acids (e.g., BF₃·Et₂O) to achieve stereoselective lactonization. Reaction temperatures (0–25°C) and solvent polarity (dichloromethane vs. THF) critically affect regioselectivity and byproduct formation .
  • Dihydrofuran Oxidation : Start with 2,5-dimethoxy-2,5-dihydrofuran derivatives. Oxidize using m-CPBA (meta-chloroperbenzoic acid) in anhydrous conditions to form the furanone backbone, followed by methylation via Grignard reagents .
    • Key Data :
MethodYield (%)Purity (%)Key Conditions
Lewis Acid Cyclization65–78>95BF₃·Et₂O, 0°C, CH₂Cl₂
Dihydrofuran Oxidation72–8590–94m-CPBA, RT, MeOH-free

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR Analysis : Use ¹H/¹³C NMR to confirm substitution patterns. The α,β-unsaturated lactone moiety shows distinct downfield shifts (δ 5.8–6.2 ppm for H-3; δ 170–175 ppm for C-2) .
  • GC-MS : Employ polar columns (e.g., DB-5MS) with slow ramping (3°C/min) to resolve isomers. Quantify using 2(5H)-furanone equivalents if authentic standards are unavailable .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate in buffers (pH 2–12) at 40°C/75% RH for 14 days. Monitor degradation via HPLC. Acidic conditions (pH < 4) hydrolyze the lactone ring, forming carboxylic acid derivatives .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C, with sublimation observed above 100°C under reduced pressure .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G*. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. The α,β-unsaturated lactone has a low LUMO (-1.8 eV), favoring Michael additions .
  • Molecular Descriptors : Calculate LogP (1.8–2.1) and polar surface area (45 Ų) to predict bioavailability and membrane permeability .
    • Key Data :
ParameterValue
HOMO Energy (eV)-6.3
LUMO Energy (eV)-1.8
Dipole Moment (Debye)3.2

Q. What strategies resolve contradictions in reported antibacterial activity of furanone derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare substituent effects. Methyl groups at C-4/C-5 enhance lipophilicity, improving Gram-negative (e.g., E. coli) penetration but reducing solubility. Chlorine at C-3 increases electrophilicity, boosting biofilm inhibition .
  • Biofilm vs. Planktonic Assays : Use crystal violet staining for biofilm mass and MIC assays for planktonic cells. Derivatives with hydroxyl groups show biofilm-specific activity (IC₅₀ = 12–18 µM) but weaker MIC values (>100 µM) .

Q. How do solvent effects and catalysts influence furanone reactivity in Diels-Alder reactions?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize transition states, increasing endo selectivity (up to 9:1). Water accelerates reactions via hydrophobic packing but reduces stereocontrol .
  • Organocatalysts : Proline derivatives induce enantioselectivity (up to 85% ee) in asymmetric cycloadditions .

Q. What toxicological assessments are critical for furanone derivatives in biomedical applications?

  • Methodology :

  • Ames Test : Assess mutagenicity using S. typhimurium TA98/TA100. Methyl-substituted furanones show negative results, while chlorinated analogs (e.g., MX) are mutagenic .
  • Cytotoxicity Profiling : Use HEK293 or HepG2 cells. EC₅₀ values correlate with LogP; derivatives with LogP >2.5 exhibit higher cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.